1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1956321-72-4
VCID: VC20382639
InChI: InChI=1S/C8H9N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-6,12H,1H3
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol

CAS No.: 1956321-72-4

Cat. No.: VC20382639

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol - 1956321-72-4

Specification

CAS No. 1956321-72-4
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 1-imidazo[1,2-b]pyridazin-3-ylethanol
Standard InChI InChI=1S/C8H9N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-6,12H,1H3
Standard InChI Key CAHQAZSKLXBAHG-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=C2N1N=CC=C2)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Formula

The compound has the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol. Its structure consists of an imidazo[1,2-b]pyridazine core substituted with an ethanol group at the 3-position (Figure 1). Key physicochemical parameters include:

PropertyValue
CAS Number1956321-72-4
Exact Mass163.075 Da
XLogP30.93
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (N and O atoms)

Figure 1: Structure of 1-(imidazo[1,2-b]pyridazin-3-yl)ethanol.

Synthesis and Scalability

Synthetic Routes

The synthesis of 1-(imidazo[1,2-b]pyridazin-3-yl)ethanol typically involves:

  • Core Formation: Suzuki-Miyaura coupling or cyclocondensation to construct the imidazo[1,2-b]pyridazine scaffold .

  • Functionalization: Introduction of the ethanol moiety via reduction of a ketone precursor (e.g., 1-(imidazo[1,2-b]pyridazin-3-yl)ethanone) using sodium borohydride or catalytic hydrogenation .

A continuous stirred-tank reactor (CSTR) approach has been proposed for scalable production, improving yields from ~40% (batch) to ~60% by minimizing decomposition under cryogenic conditions .

Key Intermediates

  • Precursor: 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 453548-65-7), synthesized via Vilsmeier-Haack formylation .

  • Byproducts: Minor regioisomers may form during cyclization, necessitating chromatographic purification .

Biological Activity and Mechanisms

Antimicrobial Properties

Retrochalcone derivatives of imidazopyridazines exhibit MIC₉₀ values of 0.63–1.26 μM against Mycobacterium tuberculosis and Candida albicans, suggesting potential for antifungal/antitubercular applications .

Pharmacokinetics and ADME Profile

Absorption and Distribution

  • LogP: Predicted value of 0.93 indicates moderate lipophilicity, favoring blood-brain barrier penetration.

  • Plasma Protein Binding: Estimated >90% based on structural analogs .

Metabolism

Hepatic oxidation via CYP3A4/2D6 is anticipated, with glucuronidation of the hydroxyl group as the primary detoxification pathway .

Therapeutic Applications and Clinical Relevance

Oncology

  • Leukemia: Analogous compounds (e.g., CT-721) inhibit BCR-ABL mutants (T315I, E255K) with IC₅₀ <100 nM .

  • Solid Tumors: Imidazopyridazines suppress VEGFR2/PDGFRβ, reducing angiogenesis in xenograft models .

Infectious Diseases

  • Tuberculosis: 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines show sub-μM activity against drug-resistant M. tuberculosis .

  • Fungal Infections: Chalcone derivatives inhibit C. albicans (MIC = 41.98 μmol/L) .

Industrial and Regulatory Considerations

  • HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .

  • Patents: Crystalline forms and synthesis methods are protected under WO2015035167A1 and US11384086B2 .

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